molecular formula C21H21ClN4O2S B2926714 N-(4-chlorophenethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide CAS No. 941886-37-9

N-(4-chlorophenethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide

Cat. No.: B2926714
CAS No.: 941886-37-9
M. Wt: 428.94
InChI Key: GODZZIKOWBTJIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C21H21ClN4O2S and its molecular weight is 428.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Anticancer Activity : A related compound, part of the thiazole-5-carboxamide derivatives, was synthesized and evaluated for its anticancer activity. This research indicates the compound's effectiveness against several cancer cell lines, showcasing its potential as a therapeutic agent in cancer treatment (Cai et al., 2016).

Molluscicidal and Antimicrobial Properties : Another study explored thiazolo[5,4-d]pyrimidines, demonstrating their activity against the intermediate host of schistosomiasis, B. alexandrina snails. This points to the compound's potential use in controlling schistosomiasis transmission (El-bayouki & Basyouni, 1988).

Antimicrobial and Antifungal Agents : The synthesis of new tetrahydropyrimidine and thiazolo[3,2-a]pyrimidine derivatives has been reported, with some compounds showing significant inhibition of bacterial and fungal growth. This underscores the role of such compounds in developing new antimicrobial and antifungal therapies (Akbari et al., 2008).

Chemical Synthesis and Modification

Efficient Synthesis of Cysteine Derivatives : Research on thiazoline‐4‐carboxylates and cysteine derivatives incorporating cyclopropyl groups provides insights into synthesizing cysteine derivatives. These compounds can be used in various biomedical applications, such as drug design and development (Nötzel et al., 2001).

Preparation of 1,2,4-Thiadiazoles : A method for preparing 3,5-disubstituted 1,2,4-thiadiazoles through the oxidative dimerization of thioamides was described. Such compounds have potential applications in pharmaceutical research and development (Takikawa et al., 1985).

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-4-methyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2S/c1-13-4-3-5-17(12-13)25-20(28)26-21-24-14(2)18(29-21)19(27)23-11-10-15-6-8-16(22)9-7-15/h3-9,12H,10-11H2,1-2H3,(H,23,27)(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODZZIKOWBTJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCCC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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